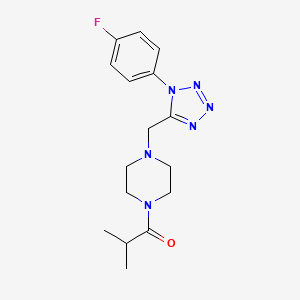

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Description

BenchChem offers high-quality 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-12(2)16(24)22-9-7-21(8-10-22)11-15-18-19-20-23(15)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYQEOZLWLDOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H19FN6O

- Molecular Weight : 318.34 g/mol

- CAS Number : 1049387-72-5

The compound features a tetrazole ring, which is known for enhancing lipophilicity and bioavailability, making it a candidate for pharmacological applications. The presence of the fluorophenyl group may contribute to its interaction with various biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, allowing it to inhibit enzymes by binding to their active sites. Additionally, the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, a derivative known as ZQL-4c demonstrated potent inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents, making this compound a valuable candidate for combination therapies .

Case Study 1: ZQL-4c and Breast Cancer

In a study focused on ZQL-4c, it was found that treatment led to increased production of reactive oxygen species (ROS), contributing to apoptosis in breast cancer cells. The study highlighted the compound's ability to suppress Notch-AKT signaling pathways associated with cancer cell survival .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that ZQL-4c activates caspase-dependent apoptotic pathways in breast cancer cells. Western blot analyses showed increased levels of cleaved caspases and p53 following treatment, indicating activation of intrinsic apoptotic pathways .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of new pharmaceuticals. The presence of the tetrazole ring is significant due to its role in enhancing the bioactivity of compounds. Tetrazoles are known to mimic carboxylic acids, which can improve the pharmacokinetic properties of drugs.

Antimicrobial Activity

Research has indicated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies on related tetrazole-piperidine derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound could be evaluated for similar effects .

Anticancer Potential

The synthesis and evaluation of compounds with tetrazole structures have been linked to anticancer activity. The unique interaction profiles of tetrazoles with biological targets may lead to the development of effective anticancer agents .

Neuropharmacology

Given the piperazine component, this compound may also have implications in neuropharmacology. Piperazine derivatives are often explored for their potential in treating neurological disorders, including anxiety and depression. The combination with a tetrazole moiety could enhance central nervous system activity.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the tetrazole ring via cyclization of 4-fluorophenylhydrazine with sodium azide under reflux conditions .

- Step 2 : Functionalization of the piperazine moiety using alkylation or acylation reactions to introduce the methylpropan-1-one group .

- Step 3 : Final coupling via nucleophilic substitution or amide bond formation, monitored by TLC or HPLC .

Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the tetrazole and piperazine moieties. For example, the tetrazole proton appears as a singlet at δ 8.5–9.0 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .

- FT-IR : Validates carbonyl (C=O) stretching at ~1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µM suggest promising activity .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) validate assay conditions .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays) .

Q. What are the critical physicochemical properties influencing its stability and bioavailability?

Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~2.5–3.0) necessitates DMSO stock solutions. Use shake-flask method for quantification .

- Stability : Hydrolytic sensitivity of the tetrazole ring at pH <5 requires storage at 4°C in anhydrous conditions. Monitor degradation via HPLC .

- pKa : Predicted pKa ~4.2 (tetrazole) impacts ionization and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance biological activity?

Methodological Answer :

- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target binding .

- Piperazine Substitutions : Introduce bulky groups (e.g., benzyl) to modulate steric effects and selectivity .

- In Silico Docking : Use AutoDock Vina to predict interactions with targets like EGFR or CYP450 enzymes .

Q. What strategies resolve contradictions in reported biological activity data across different assays?

Methodological Answer :

- Orthogonal Validation : Confirm cytotoxicity via dual assays (e.g., MTT and clonogenic survival) to rule out false positives .

- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD) .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated inactivation, which may explain variability in in vivo efficacy .

Q. How does the compound’s stability under physiological conditions impact in vivo pharmacokinetics?

Methodological Answer :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS. >80% stability indicates suitability for in vivo studies .

- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect oxidative metabolites (e.g., hydroxylation of the piperazine ring) .

Q. What advanced analytical methods can characterize degradation products under stress conditions?

Methodological Answer :

Q. How can researchers leverage computational tools to predict off-target interactions?

Methodological Answer :

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

- CRISPR-Cas9 Knockout : Target putative pathways (e.g., apoptosis regulators) in cell lines to confirm dependency .

- Transcriptomics : RNA-seq analysis identifies differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic BAX) .

Notes

- Avoid commercial sources (e.g., BenchChem) per evidence restrictions.

- Advanced questions emphasize mechanistic validation and interdisciplinary approaches.

- Methodological rigor ensures reproducibility in academic research contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.